molecular formula C27H32O15 B1678166 Neoeriocitrin CAS No. 13241-32-2

Neoeriocitrin

Cat. No.: B1678166
CAS No.: 13241-32-2
M. Wt: 596.5 g/mol
InChI Key: OBKKEZLIABHSGY-DOYQYKRZSA-N
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Biochemical Analysis

Biochemical Properties

Neoeriocitrin plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to interact with enzymes involved in the antioxidant defense system, such as superoxide dismutase and catalase. These interactions enhance the body’s ability to neutralize reactive oxygen species, thereby reducing oxidative stress . Additionally, this compound interacts with lipid metabolism enzymes, contributing to its lipid-lowering effects .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been reported to stimulate cell proliferation and osteogenic differentiation, particularly in bone cells . This compound also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, this compound affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in inflammation and oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. For example, this compound has been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant genes . Additionally, this compound can inhibit the activity of certain enzymes, such as lipoxygenase, thereby reducing the production of pro-inflammatory mediators . These molecular interactions contribute to the compound’s antioxidative and anti-inflammatory properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained antioxidative and anti-inflammatory effects, as well as improved cellular function . The stability and efficacy of this compound may vary depending on the specific experimental conditions and the type of cells or tissues being studied .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . The threshold for these effects varies depending on the animal species and the duration of exposure .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biotransformation and elimination. It is metabolized by enzymes in the liver, such as cytochrome P450 enzymes, which convert this compound into various metabolites . These metabolites can then be further processed and excreted from the body. This compound also influences metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. For instance, it can be taken up by cells via glucose transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific binding sites .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . For example, this compound may be targeted to the mitochondria, where it can exert its antioxidative effects by interacting with mitochondrial enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neoeriocitrin can be synthesized through the glycosylation of eriodictyol with neohesperidose. The reaction typically involves the use of a glycosyl donor and an acid catalyst under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as citrus fruits. The extraction process includes steps like solvent extraction, purification using chromatographic techniques, and crystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Neoeriocitrin has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O15/c1-9-20(33)22(35)24(37)26(38-9)42-25-23(36)21(34)18(8-28)41-27(25)39-11-5-14(31)19-15(32)7-16(40-17(19)6-11)10-2-3-12(29)13(30)4-10/h2-6,9,16,18,20-31,33-37H,7-8H2,1H3/t9-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKKEZLIABHSGY-DOYQYKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70157530
Record name Neoeriocitrin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13241-32-2
Record name Neoeriocitrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13241-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neoeriocitrin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neoeriocitrin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-7-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-2,3-dihydro-5-hydroxy-4H-benzopyran-4-one
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Synthesis routes and methods I

Procedure details

Into a 250 mL 3-necked round bottom flask was placed a solution of 3,4-dihydro-2H-benzo[b][1,4]oxazine (4.8 g, 35.51 mmol) in tetrahydrofuran (50 mL). To the above was added NaH (2.3 g, 57.50 mmol) in several batches, while cooling to a temperature of 0-5° C. The mixture was stirred for 30 minutes at 0-5° C. To the above was added iodomethane (9.0 g, 63.41 mmol) dropwise with stirring, white cooling to a temperature of 0-5° C. The resulting solution was allowed to react, with stirring, overnight while the temperature was maintained at room temperature. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether=1:2). A filtration was performed. The filtrate was concentrated by evaporation under vacuum using a rotary evaporator. The residue was purified by eluting through a column with a 1:100 ethyl acetate/petroleum ether solvent system. This resulted in 3.0 g (50%) of 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine as yellow oil.
Quantity
4.8 g
Type
reactant
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2.3 g
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9 g
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reactant
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[Compound]
Name
ethyl acetate petroleum ether
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0 (± 1) mol
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reactant
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Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a mixture of 104A (2.33 g, 18.9 mmol) and dibromoethane (6.5 mL, 75.7 mmol) in a mixture of acetone (80 mL) and water (20 mL) at room temperature was added potassium carbonate (10.46 g, 75.7 mmol). The mixture was heated at reflux for 3 days. HPLC indicated that the reaction was complete, and the acetone was removed under reduced pressure. The aqueous residue was extracted with DCM, washed with water, and dried over anhydrous sodium sulfate. Concentration under reduced pressure followed by purification by silica gel chromatography afforded 104B (2.22 g, 79%). HPLC retention time=2.07 min. (Condition B) and LC/MS M+1=150.08. 1H-NMR (500 MHz, CDCl3) δ 2.91 (s, 3H), 3.28 (t, 2H), 4.33 (t, 2H), 6.70 (t, 1H, J=7.5 Hz), 6.72 (d, 1H, J=7.5 Hz), 6.82 (d, 1H, J=7.5 Hz), and 6.89 (t, 1H, J=7.5 Hz).
Name
Quantity
2.33 g
Type
reactant
Reaction Step One
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6.5 mL
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reactant
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10.46 g
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reactant
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80 mL
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solvent
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Quantity
20 mL
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solvent
Reaction Step Three
Name
Yield
79%

Synthesis routes and methods IV

Procedure details

To a stirred solution of 4-methyl-4H-benzo[1,4]oxazin-3-one (2.18 g, 13.37 mmol) in THF (5 mL) was added borane-tetrahydrofuran complex (4.02 g, 46.8 mmol) at room temperature. After stirring the solution for 2 h, the reaction mixture was refluxed for 4 h. After complete conversion, reaction mixture was quenched by adding MeOH (10 mL) and evaporated the solvents. The residue obtained was extracted with ethyl acetate (30×2 mL) and the organic layer was washed with water (20 mL), brine (20 mL) and evaporation of solvent gave 4-methyl-3,4-dihydro-2H-benzo[1,4]oxazine 2.0 g.
Quantity
2.18 g
Type
reactant
Reaction Step One
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Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the molecular formula and weight of Neoeriocitrin?

A1: this compound has the molecular formula C27H32O15 and a molecular weight of 596.52 g/mol.

Q2: What spectroscopic data are available to confirm the structure of this compound?

A: Researchers often employ a combination of spectroscopic techniques including Nuclear Magnetic Resonance (NMR) (1H-NMR, 13C-NMR), Infrared Spectroscopy (IR), Ultraviolet-Visible Spectroscopy (UV), and Mass Spectrometry (MS) to elucidate the structure of this compound [, , , ]. High-resolution mass spectrometry (HR-ESI-MS/MS) further enhances the accuracy of structural characterization [].

Q3: What analytical methods are commonly used to quantify this compound in various matrices?

A: High-Performance Liquid Chromatography (HPLC) coupled with various detectors like Photodiode Array (PDA), Electrospray Ionization Mass Spectrometry (ESI-MS/MS), and Ultraviolet (UV) detection are frequently employed for the quantification of this compound in diverse matrices such as plant extracts, juices, and biological samples [, , , , , , , , , , ]. Ultra-High-Performance Liquid Chromatography (UPLC-MS/MS) offers enhanced sensitivity and speed for analyzing this compound in complex mixtures [, , ].

Q4: What are the important considerations for analytical method validation when quantifying this compound?

A: Analytical methods used for this compound quantification undergo rigorous validation procedures, ensuring accuracy, precision, specificity, linearity, range, detection limit, quantitation limit, robustness, and system suitability [, , , ]. These validation steps guarantee the reliability and reproducibility of the analytical data.

Q5: What are the primary natural sources of this compound?

A: this compound is primarily found in citrus fruits, especially in significant quantities in bergamot (Citrus bergamia) [, , , , ], and in the traditional Chinese medicinal fern Drynaria roosii []. Other citrus species such as Citrus changshanensis [] and Citrus grandis 'tomentosa' [] are also notable sources.

Q6: What methods are commonly used to extract this compound from its natural sources?

A: Common extraction methods for this compound include homogenate extraction [], methanol extraction [], and ethanol extraction []. These methods typically involve initial extraction followed by purification steps such as macroporous resin column chromatography, silica gel column chromatography, and high-speed counter-current chromatography (HSCCC) [, ].

Q7: What are some of the potential health benefits associated with this compound?

A: Research suggests that this compound exhibits various potential health benefits including antioxidant [, , , , ], anti-inflammatory [, ], lipid-lowering [, , , ], and cartilage-protective effects []. These properties make it a promising candidate for further investigation in the context of various health conditions.

Q8: How does this compound exert its antioxidant effects?

A: this compound, like other flavonoids with a chromanol ring system, demonstrates strong antioxidant activity by donating hydrogen atoms or electrons to stabilize free radicals []. The presence of multiple hydroxyl groups on the flavonoid structure enhances its ability to scavenge free radicals and protect against oxidative stress.

Q9: What evidence suggests that this compound can lower cholesterol levels?

A: Studies in both animal models [, , ] and human subjects [] have demonstrated that this compound can effectively reduce serum cholesterol levels, including total cholesterol, triglycerides, and LDL-cholesterol while increasing HDL-cholesterol. The mechanism of action may involve increased fecal excretion of neutral sterols and bile acids [].

Q10: Does this compound have any impact on cartilage degradation?

A: In vitro studies have shown that this compound can inhibit MMP-13, a collagenase involved in the breakdown of cartilage matrix components []. Additionally, it can reduce glycosaminoglycans (GAGs) release and restore nitric oxide (NO) levels in human articular cartilage explants, suggesting a potential therapeutic role in protecting cartilage tissue [].

Q11: Are there any studies investigating the tissue distribution of this compound?

A: Research has shown that following oral administration of a total flavonoid extract from Drynariae Rhizoma, this compound was detected in various rat tissues including the heart, liver, spleen, lung, kidney, stomach, brain, uterus, ovary, and small intestine []. This finding suggests that this compound can be distributed to various organs after ingestion.

Q12: Is there evidence of this compound metabolism after ingestion?

A: Analysis of rat biological samples after oral administration of Fructus Aurantii extract revealed the presence of both this compound and its glucuronide metabolites []. Glucuronidation is a common metabolic pathway for flavonoids, often leading to increased water solubility and facilitating excretion.

Q13: What is known about the safety and toxicity of this compound?

A13: While this compound is generally considered safe for human consumption as a natural component of citrus fruits and traditional medicines, detailed toxicological studies are limited. Further research is needed to fully assess its safety profile, particularly with long-term use and at high doses.

Q14: What are some of the challenges and future directions in this compound research?

A14: Further research is crucial to fully elucidate the pharmacological mechanisms of action, pharmacokinetic properties, long-term safety, and potential therapeutic applications of this compound. Exploring novel drug delivery systems to enhance its bioavailability and target specific tissues is also an area of interest.

Q15: Are there any ongoing clinical trials investigating the potential therapeutic effects of this compound?

A: While specific clinical trials focusing solely on this compound are limited, studies investigating the effects of bergamot juice, which contains a significant amount of this compound, have shown promising results in improving lipid profiles and reducing cardiovascular risk factors [].

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